2-Bromo-N,N-dimethylisonicotinamide
Overview
Description
2-Bromo-N,N-dimethylisonicotinamide is a useful research compound. Its molecular formula is C8H9BrN2O and its molecular weight is 229.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacokinetics and Metabolism
Disposition in Rats : Research on 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a structurally related compound to 2-Bromo-N,N-dimethylisonicotinamide, has been conducted to understand its disposition and kinetic profile in rats. This study provides insights into the drug's half-life, volume of distribution, and brain penetration, which are essential for assessing psychotropic or toxic effects (Rohanová, Páleníček, & Balíková, 2008).
Metabolism Analysis : Another study on 2C-B revealed the identification of various metabolites, shedding light on metabolic pathways that might be relevant for this compound (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Synthesis and Chemical Properties
Stereoselective Synthesis : The stereoselective synthesis of allyl bromides from Baylis-Hillman adducts using bromo(dimethyl)sulfonium bromide provides a method potentially applicable to the synthesis of this compound (Das, Venkateswarlu, Krishnaiah, Holla, & Majhi, 2006).
Structural and Spectroscopic Study : An experimental and theoretical study on 2-bromo-3-N-(N',N'-dimethylformamidino) benzanthrone, a compound with similarities to this compound, helps in understanding the molecular structure, electronic properties, and spectroscopic behavior of such compounds (Kirilova, Yanichev, Pučkins, Fleisher, & Belyakov, 2018).
Applications in Materials Science
Organotin Compound Synthesis : The synthesis of diorganotin bromides and their solubility behavior in different solvents might provide a framework for the use of this compound in material science (Koten, Jastrzebski, Noltes, Spek, & Schoone, 1978).
Complex Synthesis and Kinetics : The synthesis, structure, and properties of dinuclear complexes, as well as the kinetics of their reactions, provide insights into potential applications of this compound in complex formation and reaction mechanisms (Davies, El-Toukhy, Onan, & Veidis, 1985).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-N,N-dimethylpyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-11(2)8(12)6-3-4-10-7(9)5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKLXDGTBKZGGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=NC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376267 | |
Record name | 2-Bromo-N,N-dimethylisonicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209262-62-4 | |
Record name | 2-Bromo-N,N-dimethylisonicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.